![molecular formula C12H18O2Si B14614382 Methyl 3-[dimethyl(phenyl)silyl]propanoate CAS No. 59344-04-6](/img/structure/B14614382.png)
Methyl 3-[dimethyl(phenyl)silyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound featuring a silyl group attached to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of a silylating agent with a propanoate ester. One common method is the hydrosilylation of an unsaturated ester with dimethylphenylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Reagents: Dimethylphenylsilane, unsaturated ester (e.g., methyl acrylate)
Catalyst: Platinum-based catalyst (e.g., Karstedt’s catalyst)
Solvent: Toluene or another suitable organic solvent
Temperature: 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to handle large volumes
Optimized catalyst loading: to enhance reaction efficiency
Purification steps: such as distillation or chromatography to isolate the desired product
化学反応の分析
Types of Reactions: Methyl 3-[dimethyl(phenyl)silyl]propanoate undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Silanols or siloxanes
Reduction: Methyl 3-[dimethyl(phenyl)silyl]propanol
Substitution: Various substituted silyl esters
科学的研究の応用
Methyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which Methyl 3-[dimethyl(phenyl)silyl]propanoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can:
Stabilize reactive intermediates: in organic reactions.
Enhance the solubility: of compounds in organic solvents.
Modify the reactivity: of adjacent functional groups through electronic effects.
類似化合物との比較
- Methyl 3-[trimethylsilyl]propanoate
- Methyl 3-[triethylsilyl]propanoate
- Methyl 3-[dimethyl(tert-butyl)silyl]propanoate
Comparison:
- Structural Differences: The presence of different alkyl groups attached to the silicon atom.
- Reactivity: Methyl 3-[dimethyl(phenyl)silyl]propanoate exhibits unique reactivity due to the phenyl group, which can participate in π-π interactions and influence the electronic properties of the compound.
- Applications: While similar compounds are used in organic synthesis and materials science, this compound offers distinct advantages in terms of stability and reactivity.
特性
CAS番号 |
59344-04-6 |
|---|---|
分子式 |
C12H18O2Si |
分子量 |
222.35 g/mol |
IUPAC名 |
methyl 3-[dimethyl(phenyl)silyl]propanoate |
InChI |
InChI=1S/C12H18O2Si/c1-14-12(13)9-10-15(2,3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChIキー |
MPKMHCNCUAAGQP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


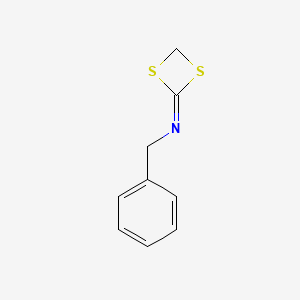
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

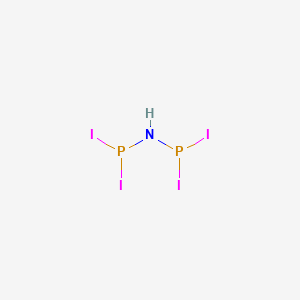
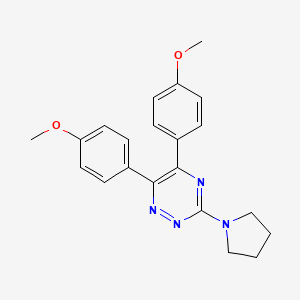

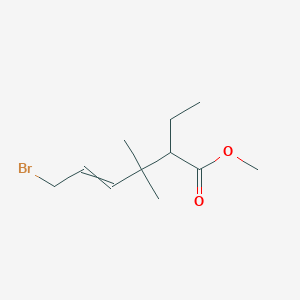

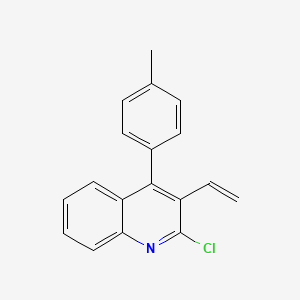
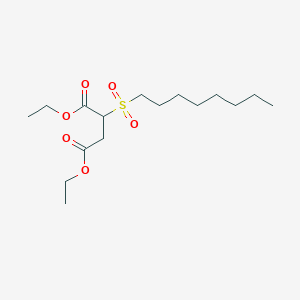
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
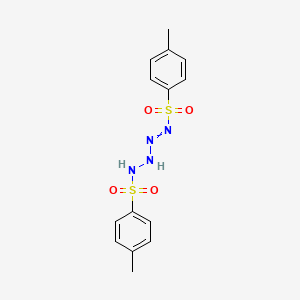
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
